

TAN-1057C: A Technical Guide on its Activity Against Gram-Positive Bacteria

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Compound of Interest

Compound Name: TAN-1057C

Cat. No.: B1254390

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Introduction

TAN-1057 is a family of related dipeptide antibiotics, comprising TAN-1057A, B, C, and D, produced by the Gram-negative bacterium *Flexibacter* sp. PK-74 and PK-176.^{[1][2]} These compounds have demonstrated notable antibacterial activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant *Staphylococcus aureus* (MRSA) strains.^{[1][3]} The primary mechanism of action for this antibiotic family is the inhibition of bacterial protein biosynthesis.^{[1][4]} This technical guide provides a comprehensive overview of the available data on the activity of **TAN-1057C** and its related compounds against Gram-positive bacteria, details on experimental protocols, and visualizations of key processes.

Note on Data Availability: While the TAN-1057 family of antibiotics has been described in scientific literature, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for **TAN-1057C** against a broad panel of Gram-positive bacteria, is not extensively available in publicly accessible resources. The majority of detailed experimental data focuses on TAN-1057A. This guide compiles and presents the available information for the entire TAN-1057 family to provide a comprehensive understanding.

Data Presentation: Antibacterial Activity of TAN-1057 Family

The following table summarizes the available quantitative and qualitative data on the antibacterial activity of the TAN-1057 family of compounds.

Compound	Target Organism(s)	Activity Metric	Value	Reference(s)
TAN-1057A, B, C, D	Gram-positive bacteria (including MRSA)	Qualitative	Active	[1] [3]
TAN-1057A	Staphylococcus aureus	IC50 (Protein Synthesis Inhibition)	4.5 µg/mL	
TAN-1057A	Staphylococcus aureus	MIC (in AOAC medium)	0.1 µg/mL	[5]
TAN-1057A	Staphylococcus aureus	MIC (in Mueller-Hinton broth)	3.1 µg/mL	[5]

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial activity of the TAN-1057 family stems from their ability to inhibit protein synthesis in bacteria.[\[1\]](#)[\[4\]](#) Studies on TAN-1057A have shown that it specifically targets the 50S ribosomal subunit, thereby interfering with the translation process. This targeted action on a crucial cellular process explains its potent bactericidal or bacteriostatic effects. Resistance to TAN-1057 has been linked to alterations in the bacterial ribosomes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antibacterial agent like **TAN-1057C** against Gram-positive bacteria, based on standard broth microdilution methods.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

- Test compound (e.g., **TAN-1057C**) stock solution
- Gram-positive bacterial strains (e.g., *Staphylococcus aureus*, *Enterococcus faecalis*, *Streptococcus pneumoniae*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Sterile pipette tips and multichannel pipettes

Procedure:

- Inoculum Preparation:
 - From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Serial Dilution of the Test Compound:
 - Prepare a series of twofold dilutions of the **TAN-1057C** stock solution in CAMHB directly in the 96-well plate.
 - The final volume in each well should be 100 μL .

- Inoculation:
 - Add 100 μL of the prepared bacterial inoculum to each well containing the diluted test compound.
 - This will bring the final volume in each well to 200 μL and the bacterial concentration to approximately 5×10^5 CFU/mL.
- Controls:
 - Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
 - Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).
- Incubation:
 - Incubate the microtiter plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading the Results:
 - The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a general method for assessing the inhibition of bacterial protein synthesis by a test compound.

Objective: To determine the effect of a compound on the in vitro translation of a reporter gene.

Materials:

- Test compound (e.g., **TAN-1057C**)
- E. coli S30 cell-free extract system for transcription and translation
- Plasmid DNA encoding a reporter gene (e.g., luciferase or β -galactosidase) under the control of a suitable promoter (e.g., T7)

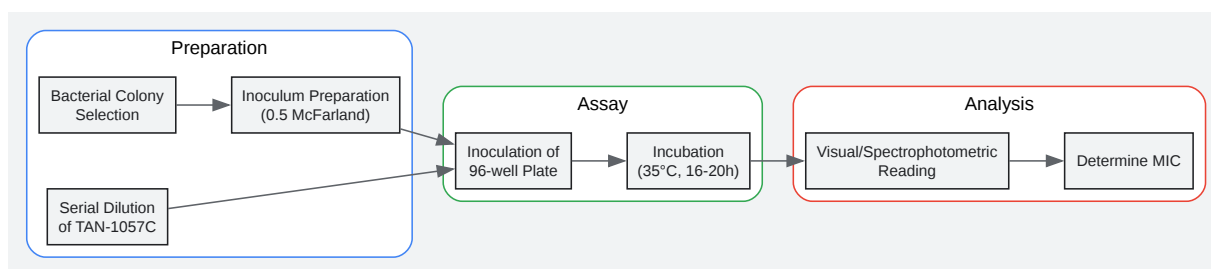
- Amino acid mixture (including a radiolabeled amino acid like ^{35}S -methionine or a non-radioactive analog)
- Reaction buffer and energy source (ATP, GTP)
- Scintillation counter or appropriate detection instrument for the reporter gene product

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and plasmid DNA.
 - Add varying concentrations of the test compound (**TAN-1057C**) to different reaction tubes.
 - Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (vehicle, e.g., DMSO).
- Incubation:
 - Incubate the reaction mixtures at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation to occur.
- Detection of Protein Synthesis:
 - Radiolabeled Amino Acid Incorporation:
 - Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
 - Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled amino acids.
 - Measure the radioactivity of the filter using a scintillation counter.
 - Reporter Gene Assay:

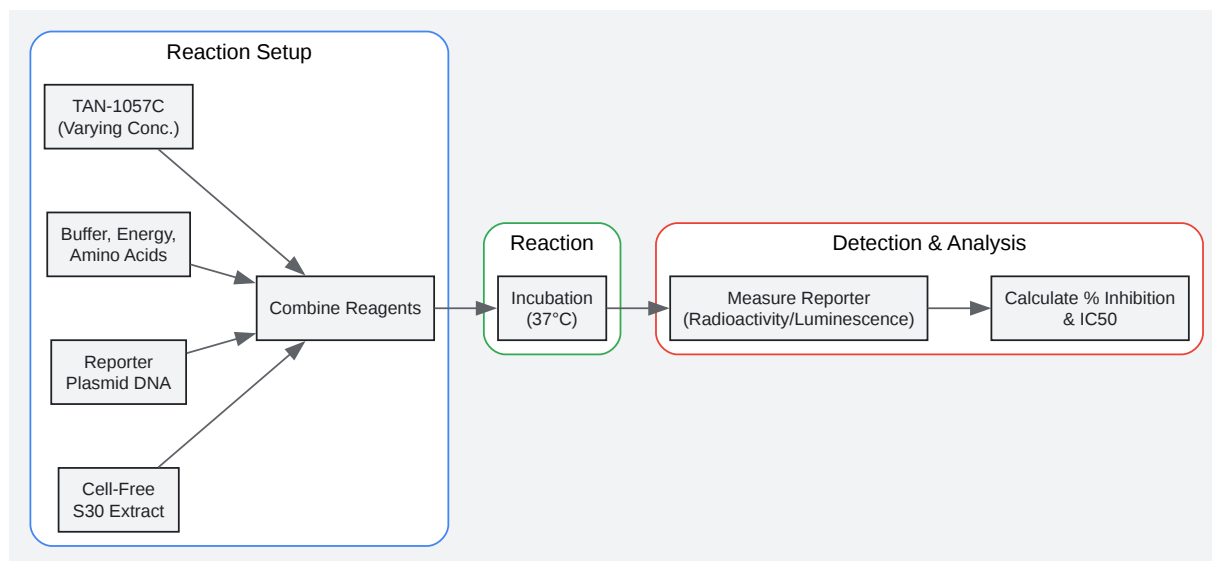
- If using a luciferase reporter, add the appropriate substrate and measure the resulting luminescence using a luminometer.
- If using a β -galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the colorimetric change using a spectrophotometer.
- Data Analysis:
 - Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the negative control.
 - Determine the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Mandatory Visualizations



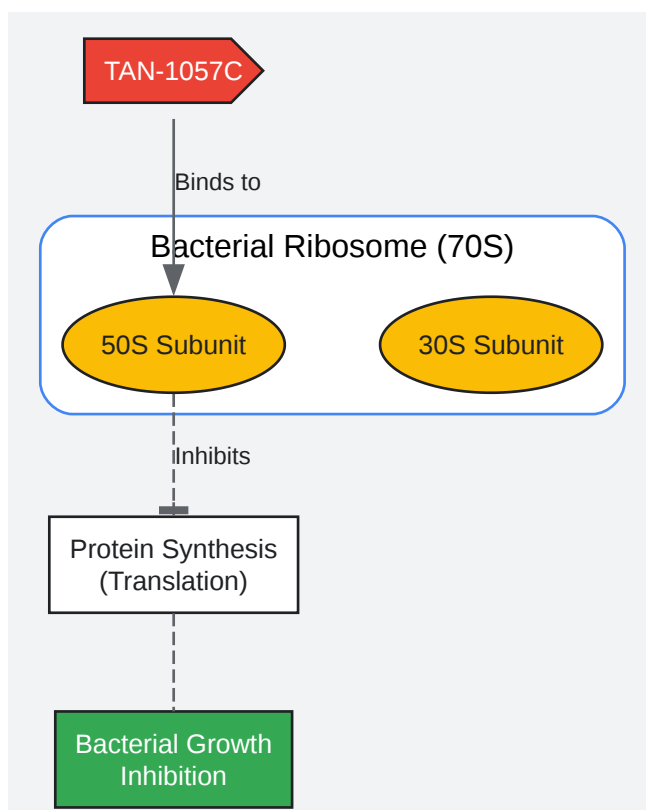
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.



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Caption: Workflow for In Vitro Protein Synthesis Inhibition Assay.



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Caption: Proposed Mechanism of Action for **TAN-1057C**.

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